Undecane-2-thiol
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Overview
Description
Undecane-2-thiol is an organic compound with the chemical formula C11H24S. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is a secondary thiol, meaning the sulfur atom is bonded to a secondary carbon atom. This compound is known for its strong and often unpleasant odor, a characteristic feature of many thiols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecane-2-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction (SN2) of an alkyl halide with thiourea as the sulfur source. The reaction proceeds through the formation of an isothiouronium salt intermediate, which is then hydrolyzed to yield the desired thiol .
Another method involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to displace the halide ion and form the thiol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions using thiourea or sodium hydrosulfide. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of solvents, temperature control, and purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Undecane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), sodium borohydride
Substitution: Alkyl halides, thiourea, sodium hydrosulfide
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thiols (R-SH)
Scientific Research Applications
Undecane-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of undecane-2-thiol involves its ability to form thiyl radicals through the dissociation of the sulfur-hydrogen bond. These thiyl radicals can participate in various chemical reactions, including free radical polymerization and chain transfer reactions . The compound’s reactivity is influenced by the presence of the sulfhydryl group, which can interact with electrophilic sites on other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Undecanethiol: Another thiol with a similar structure but with the -SH group attached to the first carbon atom.
Ethanethiol: A lower molecular weight thiol with similar chemical properties but a much stronger odor.
Butanethiol: Another thiol with a shorter carbon chain and similar reactivity.
Uniqueness
Undecane-2-thiol is unique due to its specific structure, which influences its reactivity and applications. The position of the -SH group on the second carbon atom makes it a secondary thiol, which can affect its chemical behavior compared to primary thiols like 1-undecanethiol. Its longer carbon chain also provides different physical properties, such as boiling point and solubility, compared to shorter-chain thiols like ethanethiol and butanethiol .
Properties
CAS No. |
62155-02-6 |
---|---|
Molecular Formula |
C11H24S |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
undecane-2-thiol |
InChI |
InChI=1S/C11H24S/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 |
InChI Key |
KRMLVHZORKTOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)S |
Origin of Product |
United States |
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